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molecular formula C6H7NO2 B3188283 Diacrylamide CAS No. 20602-80-6

Diacrylamide

Cat. No. B3188283
M. Wt: 125.13 g/mol
InChI Key: CHDKQNHKDMEASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859523B2

Procedure details

PEG-diacrylate (PEGDA), PEG-dimethacrylate (PEGDM), PEG-diacrylamide (PEGDAA) and PEG-dimethacrylamide (PEGDMA) were synthesized from PEG (Mw 3400 KDa, Aldrich) or PEG-diamine (Mw 3400, Shearwater Polymers) as described with minor modifications. Briefly: PEG (or PEG-diamine) molecular weight 3400 (10 g, 5.88 mmol of functional group) was azeotropically distilled with 400 ml of toluene under argon, removing ca. 100 ml of toluene. The anhydrous solution was cooled at room temperature under argon and then cooled in an ice bath. Anhydrous dichloromethane (Aldrich) (ca. 50 ml) was added until the solution become clear. Triethylamine (1.23 ml, 8.82 mmol, Aldrich) was added dropwise with stirring, followed by the dropwise addition of 0.72 ml of acryloyl chloride (8.82 nm mot, Aldrich) or 0.85 ml of methacryloyl chloride (8.82 mmol, Aldrich). The reaction was stirred in the dark, overnight under argon. The solutions were then filtered under vacuum until clears and the product was precipitated in diethyl ether collected by filtration and dried under vacuum. Next, 10 g of the product were dissolved in 10 ml of distilled water, adding 5 g of NaCl (the pH was adjusted to 6). The derivatives were then extracted 3 times with dichloromethane and precipitated in diethyl ether, and collected by filtration and dried under vacuum. PEG diacrylate: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—CH═CH2), 5.8 ppm (dd, 2H, CH2═CH—COO), 6.1 ppm, 6.4 ppm (dd, 4H, CH2═CH—COO—). Degree of substitution 95%. PEG dimethacrylate: yield 60%. 1H-NMR (DCCl3): 2.3 ppm (s, 6H, CH2═C(CH3)—COO—), 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—C(CH3)═CH2), 5.8 ppm, 6.1 ppm (d, 4H, CH2═C(CH3)—COO—). Degree of substitution 91%. PEG diacrylamide: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (304.4H, PEG), 5.6 ppm (dd, 2H, CH2═CH—CON—), 6.1 ppm and 6.3 ppm (dd, 4H, CH2═CH—COC—). Degree of substitution 100%. PEG dimethacrylamide: yield 71%. 1H-NMR (DCCl3): 2 ppm (s, 6H, CH2═C(CH3)—CON—), 3.6 ppm (304.4H, PEG), 5.3 ppm, 5.8 ppm (d, 4H, CH2—C(CH3)—CON—). Degree of substitution 100%.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].[C:13](Cl)(=[O:17])[C:14](C)=[CH2:15]>>[CH2:10]=[CH:9][C:8]([NH:3][C:13]([CH:14]=[CH2:15])=[O:17])=[O:11]

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Briefly: PEG (or PEG-diamine) molecular weight 3400 (10 g, 5.88 mmol of functional group) was azeotropically distilled with 400 ml of toluene under argon
CUSTOM
Type
CUSTOM
Details
removing ca. 100 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
Anhydrous dichloromethane (Aldrich) (ca. 50 ml) was added until the solution
STIRRING
Type
STIRRING
Details
The reaction was stirred in the dark, overnight under argon
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solutions were then filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the product was precipitated in diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Next, 10 g of the product were dissolved in 10 ml of distilled water
ADDITION
Type
ADDITION
Details
adding 5 g of NaCl (the pH
EXTRACTION
Type
EXTRACTION
Details
The derivatives were then extracted 3 times with dichloromethane
CUSTOM
Type
CUSTOM
Details
precipitated in diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=CC(=O)NC(=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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